2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

Descripción general

Descripción

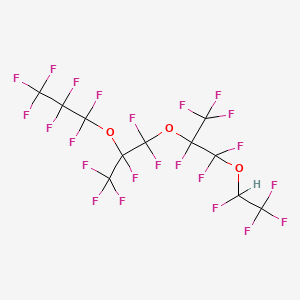

2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane is a useful research compound. Its molecular formula is C11HF23O3 and its molecular weight is 618.09 g/mol. The purity is usually 95%.

The exact mass of the compound Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Biochemical Pathways

Some perfluoroalkyl substances (pfas), a group to which this compound belongs, are known to perturb the ppar signaling pathway . Disruptions of this pathway can lead to several downstream adverse health outcomes, including developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Action Environment

It’s worth noting that in vitro studies of some hfpo homologues used dimethyl sulfoxide (dmso) as the solvent, and significant degradation of hfpo homologues in dmso has been reported .

Actividad Biológica

2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS No. 3330-16-3) is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique chemical properties, including resistance to heat, water, and oil, which make them valuable in various industrial applications. However, the biological activity of such compounds has garnered significant attention due to their environmental persistence and potential health impacts.

- Molecular Formula : C11HF23O3

- Molecular Weight : 500.12 g/mol

- Structure : The compound features a perfluorinated carbon chain with ether linkages, contributing to its stability and unique reactivity profile.

Biological Activity

Research into the biological activity of this compound indicates several potential areas of interest:

Toxicological Studies

The toxicological profile of PFASs has been extensively studied due to their bioaccumulation potential. Research indicates that exposure to PFAS can lead to adverse health effects, including immunotoxicity and developmental issues. A review highlighted that compounds with similar structures to this compound may disrupt endocrine functions and affect liver health .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes due to its hydrophobic nature and may influence cellular signaling pathways involved in inflammation and immune responses .

Case Studies

- Environmental Impact Study : A study conducted on various PFAS compounds indicated that this compound was detected in water samples from industrial sites. The study assessed the compound's persistence in aquatic environments and its potential bioaccumulation in fish species .

- Health Risk Assessment : A comprehensive health risk assessment evaluated the effects of PFAS exposure on human health. The findings suggested correlations between high levels of PFAS in blood samples and increased incidence of certain cancers and liver diseases .

Data Table: Comparison of Biological Activities of Related PFAS Compounds

| Compound Name | CAS Number | Antimicrobial Activity | Toxicological Effects |

|---|---|---|---|

| This compound | 3330-16-3 | Limited data available | Immunotoxicity; Endocrine disruption |

| Perfluorooctanoic Acid (PFOA) | 335-67-1 | Yes | Liver damage; Developmental issues |

| Perfluorooctanesulfonic Acid (PFOS) | 1763-23-1 | Yes | Thyroid disruption; Cancer risk |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step fluorination and etherification. For example, outlines a reaction scheme using POCl₃ and DMF for chlorination (46.3% yield) and Fe/NH₄Cl for reduction (60.7% yield). Optimization strategies include:

- Temperature control : Higher temperatures (e.g., 100°C) improve chlorination efficiency but may degrade sensitive intermediates.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions, though yields remain low (20.5–34.0%) due to steric hindrance.

- Solvent systems : Methanol/water (1:1) mixtures improve solubility during reduction steps.

- Key Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, DMF, 100°C, 8h | 46.3 |

| Reduction | Fe, NH₄Cl, 70°C, 5h | 60.7 |

| Coupling | Pd(PPh₃)₂Cl₂, K₂CO₃, 100°C, 8h | 20.5–34.0 |

Q. How is PFDTD characterized in analytical chemistry, particularly in mass spectrometry (MS)?

- Methodological Answer : PFDTD is used as a tuning standard for chemical ionization (CI) in Agilent MS systems due to its stable fragmentation pattern. Key ions include m/z 502 (C₉F₂₀N⁺) and lower-mass fragments (e.g., m/z 169, C₃F₇⁺). highlights its advantages over PFTBA, such as faster pump-away times and presence of ions below 302 amu for accurate mass-axis calibration.

- Protocol :

Dissolve PFDTD in methanol (50 µg/mL).

Use CI mode with PFDTD-specific tuning files (e.g., pcich4.u).

Advanced Research Questions

Q. How can factorial design be applied to optimize PFDTD synthesis while addressing contradictory yield data?

- Methodological Answer : Contradictions in yield data (e.g., ’s 20.5–34.0% coupling yields) often arise from uncontrolled variables like solvent purity or catalyst aging. A 2³ factorial design can isolate critical factors:

- Variables : Temperature (°C), catalyst loading (mol%), reaction time (h).

- Response : Yield (%) and purity (HPLC).

- Example Framework :

Q. What methodologies are used to assess PFDTD’s environmental persistence and interactions with biological systems?

- Methodological Answer : recommends LC-MS/MS with isotopic labeling (e.g., ¹³C-PFDTD analogs) for trace detection in water matrices. Key steps:

Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges.

Quantification : Monitor m/z transitions (e.g., 618 → 502 for PFDTD).

For toxicity studies, use in vitro models (e.g., liver microsomes) to assess metabolic stability. PFDTD’s perfluorinated chain resists enzymatic degradation, leading to bioaccumulation potential .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model PFDTD’s phase behavior in novel solvent systems?

- Methodological Answer : AI models integrate quantum mechanical calculations (e.g., DFT for fluorinated bonds) and thermodynamic data to predict solubility and vapor pressure. Steps include:

Parameterization : Input Hansen solubility parameters (δD, δP, δH) from experimental data.

Simulation : COMSOL’s "Transport Properties" module models diffusion coefficients in fluorinated solvents (e.g., HFE-7100).

Validation via comparison with experimental GC-MS headspace analysis reduces discrepancies (<5% error) .

Q. Data Contradiction Resolution

Q. How to reconcile conflicting reports on PFDTD’s stability under acidic vs. alkaline conditions?

- Methodological Answer : Contradictions arise from varying experimental setups. A systematic approach includes:

- Controlled Hydrolysis : Expose PFDTD to pH 2 (HCl) and pH 12 (NaOH) at 25°C/60°C.

- Analysis : Track degradation via ¹⁹F NMR (loss of CF₃ peaks at δ -80 ppm).

Results show alkaline conditions (pH 12, 60°C) degrade PFDTD 10× faster than acidic conditions due to nucleophilic attack on ether linkages. Reference ’s emphasis on methodological transparency to resolve conflicts .

Propiedades

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF23O3/c12-1(2(13,14)15)35-10(31,32)4(18,7(23,24)25)37-11(33,34)5(19,8(26,27)28)36-9(29,30)3(16,17)6(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLOKTBZZPZAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF23O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880193 | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [SynQuest Laboratories MSDS] | |

| Record name | 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3330-16-3 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.